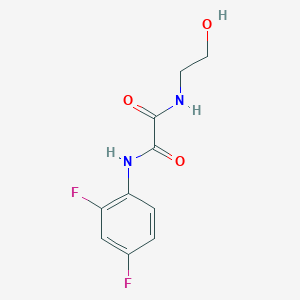
N'-(2,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide
カタログ番号 B2937698
CAS番号:
886900-23-8
分子量: 244.198
InChIキー: YCWIGIXWNNKCRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. It is a member of the oxamide family and has a molecular weight of 237.21 g/mol.
科学的研究の応用
Electrochemical Properties and Catalytic Applications
- Electrocatalytic Reactions : N-oxyl compounds, including related oxamide derivatives, have shown promise in catalyzing selective oxidation reactions. They are particularly noted for their application in electrocatalytic processes, which are valuable for environmentally friendly synthesis methods. Such compounds facilitate redox reactions at electrode surfaces, enabling a variety of electrosynthetic reactions without the need for chemical oxidants, thus contributing to green chemistry initiatives (J. Nutting, M. Rafiee, S. Stahl, 2018).
Material Science and Polymer Chemistry
- Polyurethane Foams : Hydroxyethyl derivatives of oxamide, when modified with boric acid, have been utilized in the production of polyurethane foams. These derivatives impart higher thermal stability and compressive strength to the foams compared to traditional materials. This application is significant in the development of advanced materials with enhanced properties for construction and insulation (I. Zarzyka, 2013).
Advanced Oxidation Processes
- Water Treatment : The electrochemical advanced oxidation processes (EAOPs) using boron-doped diamond anodes have been studied for the mineralization of recalcitrant oxalic and oxamic acids. These processes are crucial for treating water contaminated with persistent organic pollutants, showcasing the potential of related oxamide compounds in environmental remediation efforts (Sergi Garcia-Segura, E. Brillas, 2011).
Chemiluminescence Applications
- Chemiluminescent Reagents : N-trifluoromethylsulfonyl oxamides have been identified as highly efficient chemiluminescent reagents. This discovery opens up new possibilities for using these compounds in analytical chemistry, particularly in the development of sensitive detection methods for biological and chemical analyses (S. Tseng, A. Mohan, L. G. Haines, L. S. Vizcarra, M. M. Rauhut, 1979).
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O3/c11-6-1-2-8(7(12)5-6)14-10(17)9(16)13-3-4-15/h1-2,5,15H,3-4H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWIGIXWNNKCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(2-Methylpropylamino)naphthalen-1-ol
1157564-45-8
2-(Morpholin-3-yl)ethanol hydrochloride
1628617-14-0; 399580-64-4

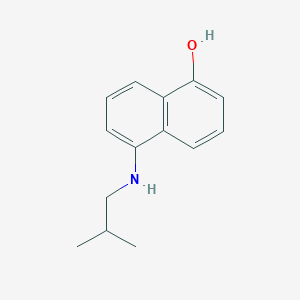

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2937618.png)
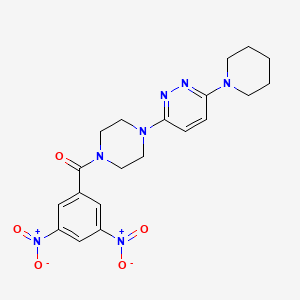
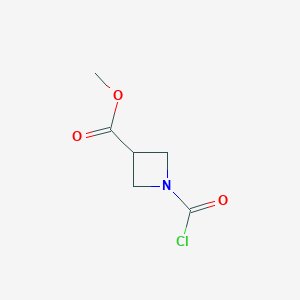
![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)
![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)
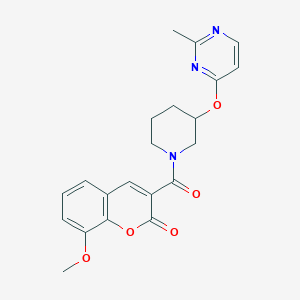
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)

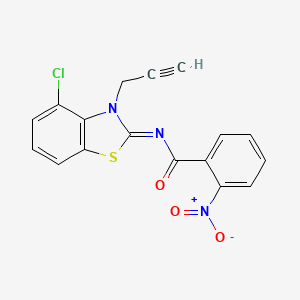
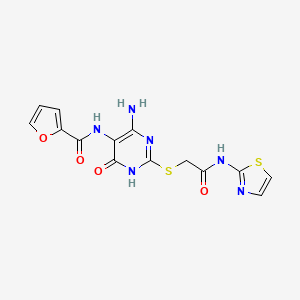
![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)